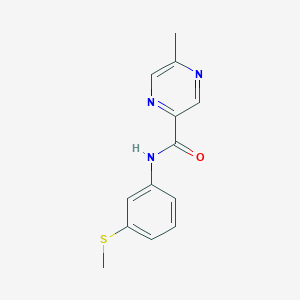
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group, a methyl group, and a methylsulfanylphenyl group
Preparation Methods
The synthesis of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methylsulfanylphenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and times depending on the desired transformation .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains. It may also be explored for its potential as an enzyme inhibitor.
Medicine: Research has focused on its potential as a therapeutic agent for treating infections and other diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the inhibition of microbial growth. Further studies are needed to elucidate the exact molecular pathways and targets involved .
Comparison with Similar Compounds
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound has a similar pyrazine carboxamide structure but with a bromo substituent instead of a methylsulfanyl group.
3-Aminopyrazine-2-carboxamides: These compounds have an amino group on the pyrazine ring and have been studied for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-N-(3-methylsulfanylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-7-15-12(8-14-9)13(17)16-10-4-3-5-11(6-10)18-2/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLFDNITXLCAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
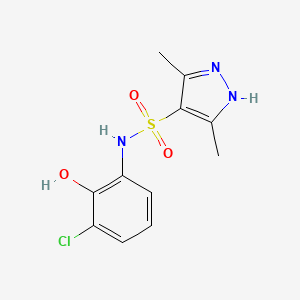
![2-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7605358.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)butan-1-ol](/img/structure/B7605364.png)
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7605369.png)
![N-[(2,6-dimethylphenyl)methyl]aniline](/img/structure/B7605376.png)
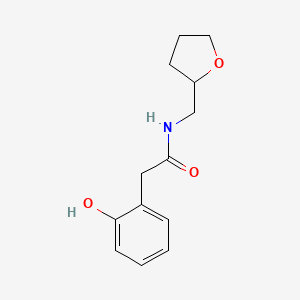
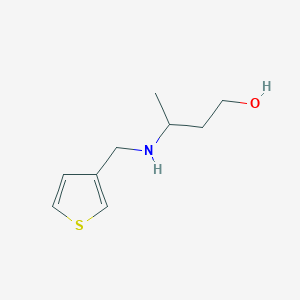
![3-[(4-Bromothiophen-2-yl)methylamino]butan-1-ol](/img/structure/B7605399.png)

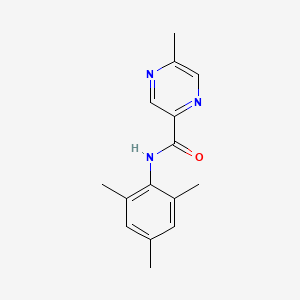
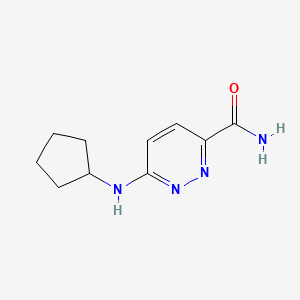
![2-N,2-N-dimethyl-4-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7605417.png)
![4-[2-(1-Methylpyrazol-4-yl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7605437.png)
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7605444.png)
